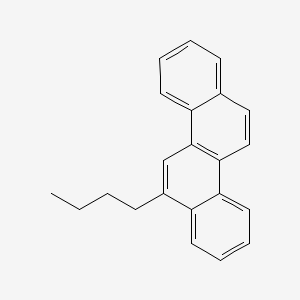
6-Butylchrysene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Butylchrysene is a polycyclic aromatic hydrocarbon with the molecular formula C22H20 and a molecular weight of 284.39 g/mol . It is a derivative of chrysene, which is known for its carcinogenic properties . This compound is primarily used in research settings, particularly in the field of proteomics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Butylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the carcinogenic nature of the compound .
化学反应分析
Types of Reactions: 6-Butylchrysene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Hydrogenation can reduce the aromatic rings to form partially or fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of chrysenequinone and other oxygenated derivatives.
Reduction: Formation of tetrahydro-6-butylchrysene.
Substitution: Introduction of alkyl or acyl groups at various positions on the aromatic rings.
科学研究应用
6-Butylchrysene is primarily used in scientific research, particularly in the following areas:
Chemistry: Studying the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigating the biological effects and potential carcinogenicity of polycyclic aromatic hydrocarbons.
Medicine: Exploring its potential as a model compound for studying the metabolism and toxicity of similar carcinogenic compounds.
Industry: Used as a reference material in analytical chemistry and environmental monitoring.
作用机制
The mechanism of action of 6-Butylchrysene involves its interaction with cellular components, leading to various biological effects. It is known to bind to DNA, forming adducts that can cause mutations and potentially lead to cancer . The compound’s metabolism involves the activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules .
相似化合物的比较
Chrysene: The parent compound, known for its carcinogenic properties.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with well-documented carcinogenicity.
6-Methylchrysene: A methylated derivative of chrysene with similar properties.
Uniqueness of 6-Butylchrysene: this compound is unique due to the presence of a butyl group, which can influence its chemical reactivity and biological effects. The butyl group can affect the compound’s solubility, making it more lipophilic compared to its parent compound, chrysene .
属性
IUPAC Name |
6-butylchrysene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20/c1-2-3-8-17-15-22-18-10-5-4-9-16(18)13-14-21(22)20-12-7-6-11-19(17)20/h4-7,9-15H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQKMLMKECCWEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

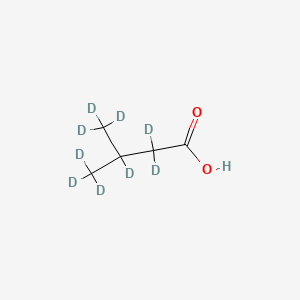
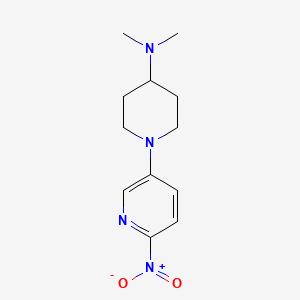
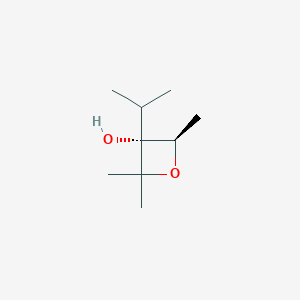
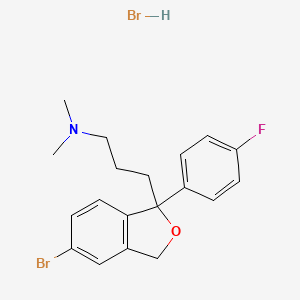
![2,5-Bis{[(2-ethylhexyl)oxy]carbonyl}](/img/structure/B569835.png)
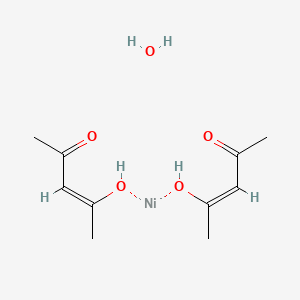
![2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]-rac-TimololEther](/img/structure/B569842.png)
